Cas no 175702-02-0 (NND-23022702)

NND-23022702 structure
Nome do Produto:NND-23022702
NND-23022702 Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenamide, N-[2-[5,5'-dihydroxy-3'-[2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]ethyl][4,4'-bi-1H-indol]-3-yl]ethyl]-3-(4-hydroxyphenyl)-, (2E)-
- CHEMBL4203940
- (2E)-N-[2-[5,5'-Dihydroxy-3'-[2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]ethyl][4,4'-bi-1H-indol]-3-yl]ethyl]-3-(4-hydroxyphenyl)-2-propenamide
- 175702-02-0
- (E)-N-[2-[5-hydroxy-4-[5-hydroxy-3-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]-1H-indol-4-yl]-1H-indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
- 4-[N-(p-Coumaroyl)serotonin-4''-yl]-N-feruloylserotonin
- (2E)-N-{2-[5,5'-dihydroxy-3'-(2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}ethyl)-1H,1'H-[4,4'-biindole]-3-yl]ethyl}-3-(4-hydroxyphenyl)prop-2-enimidic acid
- (2E)-N-{2-[5-hydroxy-4-(5-hydroxy-3-{2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]ethyl}-1H-indol-4-yl)-1H-indol-3-yl]ethyl}-3-(4-hydroxyphenyl)prop-2-enamide
- CHEBI:185584
- DTXSID701099392
- NND-23022702
-
- Inchi: 1S/C39H36N4O7/c1-50-33-20-24(4-11-30(33)45)6-15-35(49)41-19-17-26-22-43-29-10-13-32(47)39(37(26)29)38-31(46)12-9-28-36(38)25(21-42-28)16-18-40-34(48)14-5-23-2-7-27(44)8-3-23/h2-15,20-22,42-47H,16-19H2,1H3,(H,40,48)(H,41,49)/b14-5+,15-6+
- Chave InChI: ZPNFTINOYMQICL-PWSZKDBUSA-N
- SMILES: C(NCCC1C2=C(NC=1)C=CC(O)=C2C1=C(O)C=CC2=C1C(CCNC(=O)/C=C/C1=CC=C(O)C(OC)=C1)=CN2)(=O)/C=C/C1=CC=C(O)C=C1
Propriedades Computadas
- Massa Exacta: 672.25839950g/mol
- Massa monoisotópica: 672.25839950g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 50
- Contagem de Ligações Rotativas: 12
- Complexidade: 1180
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 180Ų
- XLogP3: 5.7
NND-23022702 Literatura Relacionada
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
3. Caper tea
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
175702-02-0 (NND-23022702) Produtos relacionados
- 1215458-51-7(2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate)
- 2309455-36-3(2-({1-[(Benzyloxy)carbonyl]-4-(5-bromopyridin-2-yl)azocan-4-yl}oxy)acetic acid)
- 2171193-61-4((2S)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyrimidin-5-yl}formamido)butanoic acid)
- 932702-33-5(6-Hydroxybenzodisothiazole-3-carboxylicacid)
- 923204-19-7(1-(3-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}propyl)piperidine-4-carboxamide)
- 851989-09-8(N-(2-ethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide)
- 2228940-36-9(4,4-difluoro-1-(3-fluoro-2-methylphenyl)cyclohexane-1-carboxylic acid)
- 102314-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate)
- 1488139-44-1(2-{(tert-butoxy)carbonylamino}-5-ethoxypentanoic acid)
- 1207054-44-1(N-3-(2-methyl-1,3-thiazol-4-yl)phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide)
Fornecedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
